Vimirogant

Overview

Description

Mechanism of Action

Target of Action

Vimirogant, also known as VTP-43742, is a small molecule drug . Its primary target is RORγt (RAR-related orphan receptor gamma 2) . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of T helper 17 (Th17) cells . Th17 cells are a subset of T cells that produce interleukin 17 (IL-17), a pro-inflammatory cytokine involved in autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORγt . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist . By binding to RORγt, this compound inhibits the receptor’s activity . This inhibition can reduce the production of IL-17, thereby potentially alleviating the symptoms of diseases associated with overactive Th17 cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Th17 cell differentiation pathway . Under normal conditions, RORγt promotes the differentiation of Th17 cells and the production of IL-17 . When this compound binds to rorγt, it inhibits these processes . This can lead to a decrease in the number of Th17 cells and the amount of IL-17, which may help to reduce inflammation and other symptoms of autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . This compound is administered orally , which means it must be absorbed through the gastrointestinal tract before it can reach its target . The chemical properties of this compound, such as its solubility and stability, can affect its absorption and thus its bioavailability . Individual variations, including genetics, age, health status, and concurrent medications, can also impact the ADME properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting RORγt, this compound can decrease the production of IL-17, a pro-inflammatory cytokine . This can lead to a reduction in inflammation, which is a key feature of many autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, factors such as light, temperature, and pH can affect the stability of this compound and thus its ability to inhibit RORγt . Additionally, the presence of other drugs can influence the action and efficacy of this compound through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Vimirogant plays a significant role in biochemical reactions, particularly in the inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes . It does not affect Th1, Th2, or Treg cell differentiation . This compound interacts with the RORγt enzyme, exhibiting a Ki value of 3.5 nM and an IC50 value of 17 nM .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of IL-17A from activated human peripheral blood mononuclear cells (hPBMCs) and human whole blood . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a RORγt inhibitor . It binds to the RORγt enzyme, inhibiting its activity and thereby suppressing Th17 differentiation and IL-17A secretion . This can lead to changes in gene expression within the cells .

Temporal Effects in Laboratory Settings

Given its role as a RORγt inhibitor, it is likely that its effects on cellular function, such as the inhibition of IL-17A secretion, would be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In the MOG35-55/CFA immunized mouse EAE model, this compound significantly suppresses clinical symptoms, demyelination, and mRNA expression of multiple inflammatory markers in the spinal cord .

Metabolic Pathways

This compound is involved in the ROR pathway . It interacts with the RORγt enzyme, a part of this pathway, to exert its effects

Transport and Distribution

Given its role as a RORγt inhibitor, it is likely that it interacts with transporters or binding proteins associated with this pathway .

Subcellular Localization

Given its role as a RORγt inhibitor, it is likely that it is localized to areas of the cell where the RORγt enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vimirogant is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The exact industrial production methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

Vimirogant undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stage of synthesis .

Major Products

The major products formed from the reactions involving this compound are typically intermediates that lead to the final active compound. These intermediates are carefully monitored and purified to ensure the final product’s efficacy and safety .

Scientific Research Applications

Vimirogant has several scientific research applications, including:

Chemistry: Used as a tool compound to study the role of RORγt in various chemical processes.

Biology: Investigated for its effects on Th17 cell differentiation and IL-17 production.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as psoriasis and autoimmune disorders.

Industry: Utilized in the development of new drugs targeting RORγt for various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

SR1001: An inverse agonist for RORα and RORγ.

TMP920: A highly potent and selective RORγt antagonist.

AZD-0284: An inverse agonist of the nuclear receptor RORγ.

GSK2981278: A highly potent and selective inverse agonist of RORγ.

SR0987: A RORγt agonist

Uniqueness of Vimirogant

This compound is unique due to its high selectivity for RORγt over other isotypes such as RORα and RORβ. This selectivity allows for targeted inhibition of Th17 cell differentiation and IL-17 production without affecting other immune pathways. Additionally, this compound has demonstrated potent cellular activity and has been investigated in clinical trials for its therapeutic potential .

Properties

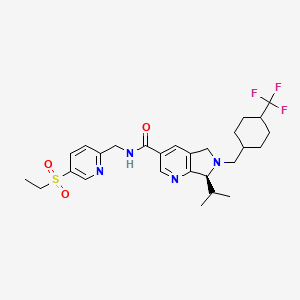

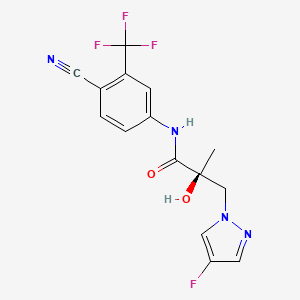

IUPAC Name |

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYMIRYNRKXKOR-JUWHTYBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802706-04-2 | |

| Record name | Vimirogant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIMIROGANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?

A1: this compound functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by this compound is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, this compound offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.

Q2: What is the current status of this compound in terms of clinical development for psoriasis treatment?

A2: The provided research paper mentions this compound as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of this compound as a treatment for psoriasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)